2-Acetylphenyl 4-nitrobenzenesulfonate
Description
Properties
IUPAC Name |
(2-acetylphenyl) 4-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6S/c1-10(16)13-4-2-3-5-14(13)21-22(19,20)12-8-6-11(7-9-12)15(17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGWQAXVQXVVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301745 | |
| Record name | 2-acetylphenyl 4-nitrobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55660-66-7 | |
| Record name | NSC146144 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-acetylphenyl 4-nitrobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-NITRO-BENZENESULFONIC ACID 2-ACETYL-PHENYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylphenyl 4-nitrobenzenesulfonate typically involves the reaction of 2-acetylphenol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetone, and the product is precipitated and purified through recrystallization from aqueous ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Acetylphenyl 4-nitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under basic conditions.
Major Products
Oxidation: Formation of 2-carboxyphenyl 4-nitrobenzenesulfonate.
Reduction: Formation of 2-acetylphenyl 4-aminobenzenesulfonate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetylphenyl 4-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Acetylphenyl 4-nitrobenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the nitro and sulfonate groups can participate in various biochemical pathways, leading to the modulation of cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Available data for structurally related compounds:
*Calculated based on structural analogy.
Key Observations:
- Melting Points: Epoxide-containing sulfonates (e.g., (S)-glycidyl derivative) exhibit moderate melting points (60–62°C) , while bulkier aromatic systems (e.g., coumarin derivatives) likely have higher melting points due to stronger intermolecular interactions.
- Stability: Nitro groups confer oxidative stability but may increase flammability risks, as seen in (S)-glycidyl 4-nitrobenzenesulfonate .
Biological Activity
2-Acetylphenyl 4-nitrobenzenesulfonate (CAS No. 55660-66-7) is an organic compound characterized by its unique structural features, including an acetyl group and a nitrobenzenesulfonate moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
The molecular formula of this compound is , with a molecular weight of approximately 321.31 g/mol. The compound is soluble in organic solvents and can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity and applications in synthetic chemistry .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro and sulfonate groups can participate in various biochemical pathways, modulating cellular functions. The compound may inhibit enzymes by binding to their active sites, thus blocking their activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis and inhibits growth by interfering with metabolic processes.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation. It may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Potential Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate its mechanisms and efficacy .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antibacterial activity of various derivatives of sulfonates indicated that this compound showed promising results against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) significantly lower than that of common antibiotics .
- Inflammation Models : In vivo studies using animal models demonstrated that administration of the compound reduced inflammation markers significantly compared to control groups. Histological examinations revealed decreased leukocyte infiltration in tissues treated with the compound .
Comparative Analysis
To understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Phenyl 4-nitrobenzenesulfonate | Lacks acetyl group | Lower reactivity |
| 2-Acetylphenyl benzenesulfonate | Lacks nitro group | Reduced antimicrobial activity |
| 2-Acetylphenyl sulfonate | Lacks nitro group | Limited therapeutic applications |
The presence of both acetyl and nitro groups in this compound enhances its reactivity and potential biological interactions, making it a valuable candidate for further research.
Q & A
What are the optimal synthetic routes for 2-acetylphenyl 4-nitrobenzenesulfonate, and how can reaction yields be maximized?
Level: Basic
Methodological Answer:
The synthesis typically involves sulfonylation of 2-acetylphenol with 4-nitrobenzenesulfonyl chloride under controlled conditions. A protocol analogous to "Method F" (used for 4-methoxyphenyl 4-nitrobenzenesulfonate) can be adapted, where the reaction proceeds in anhydrous dichloromethane with triethylamine as a base, achieving yields up to 89% after recrystallization . Key optimization strategies include:
- Temperature control : Maintaining 0–5°C during sulfonyl chloride addition to minimize side reactions.
- Purification : Use of methanol for slow cooling recrystallization to enhance crystal purity .
- Chromatography : For complex mixtures, flash chromatography (e.g., hexanes/ethyl acetate gradients) resolves byproducts, though this may reduce yields (e.g., 41% in some cases) .
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 8.2–8.5 ppm for nitrobenzene sulfonate) and acetyl groups (δ 2.5–2.7 ppm for CH₃). Splitting patterns (e.g., doublets for para-substituted aryl groups) confirm substitution .
- IR Spectroscopy : Nitro group stretches (1540 cm⁻¹ for asymmetric NO₂, 1378 cm⁻¹ for symmetric NO₂) and sulfonate S=O vibrations (~1350–1200 cm⁻¹) .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
How does the para-nitro substituent influence the reactivity and crystal packing of sulfonate esters compared to ortho isomers?
Level: Intermediate
Methodological Answer:
The para-nitro group enhances electron-withdrawing effects, increasing sulfonate ester reactivity in nucleophilic substitutions (e.g., SN2 reactions) compared to ortho isomers, where steric hindrance slows kinetics . Crystallographically, para-nitrobenzenesulfonates often adopt centrosymmetric space groups (e.g., P21/c) due to balanced electrostatic interactions, whereas ortho isomers may exhibit disordered packing or non-centrosymmetric arrangements . For example, 2-acetylphenyl 4-nitrobenzoate (para) shows distinct π-π stacking (centroid distance: 3.73 Å) vs. ortho analogs, which lack such interactions .
What challenges arise in crystallographic refinement of this compound, and how can they be resolved?
Level: Advanced
Methodological Answer:
- Disorder Handling : Anionic sulfonate groups may exhibit positional disorder (observed in 4-nitrobenzenesulfonate salts), requiring PART instructions in SHELXL for split-site refinement .
- Hydrogen Atom Placement : Use SHELX’s HFIX commands to geometrically position H atoms (e.g., aromatic C–H = 0.95 Å) when neutron data is unavailable .
- Data Contradictions : Resolve discrepancies between experimental and calculated densities (e.g., via TWIN/BASF commands for twinned crystals) .
How can kinetic studies inform the nucleophilic substitution mechanisms of this compound?
Level: Advanced
Methodological Answer:
Analogous to methyl 4-nitrobenzenesulfonate, reaction kinetics with nucleophiles (e.g., amines, halides) can be studied via UV-Vis or stopped-flow techniques. Key parameters:
- Rate Constants : Determine using pseudo-first-order conditions. For example, methyl analogs show rate saturation in micellar systems (limiting rate: 0.021 min⁻¹ at pH 7.7) .
- Solvent Effects : Mixed micellar solutions (e.g., single-chain/gemini surfactants) alter transition-state accessibility, impacting activation entropy .
What computational approaches predict the biological or material properties of this compound?
Level: Advanced
Methodological Answer:
- DFT Calculations : Optimize molecular geometry and calculate electrostatic potential maps to predict reactivity (e.g., sulfonate group electrophilicity) .
- QSAR Modeling : Use MOE or similar software to correlate substituent effects (e.g., nitro group position) with biological activity. For coumarin sulfonates, topological descriptors (e.g., connectivity indices) predict MAO-B selectivity .
- Lattice Energy Analysis : Compare experimental and computed lattice energies (e.g., via PIXEL method) to assess crystal stability .
How should researchers address contradictions in experimental data, such as inconsistent reaction yields or spectral artifacts?
Level: Intermediate
Methodological Answer:
- Yield Discrepancies : Trace to purification methods (e.g., recrystallization vs. chromatography) or moisture sensitivity of sulfonyl chloride precursors. Replicate under inert atmospheres .
- Spectral Artifacts : For NMR, use DMSO-d₆ to dissolve polar sulfonates and avoid peak broadening from residual protons. For IR, baseline correct using KBr pellet blanks .
What role do counterions play in modulating the material properties of 4-nitrobenzenesulfonate derivatives?
Level: Intermediate
Methodological Answer:
Counterions (e.g., triethylammonium, pyridinium) influence crystal packing via Coulombic interactions. For example, 4-{2-[4-(dimethylamino)phenyl]ethenyl}-1-methylpyridinium 4-nitrobenzenesulfonate forms π-π interactions between cations and anions, stabilizing non-centrosymmetric arrangements critical for nonlinear optical applications . In contrast, sodium salts may promote hydrated phases with reduced thermal stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
